molecular formula C23H30N4O3 B14932685 N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B14932685
M. Wt: 410.5 g/mol
InChI Key: ARWZZROZFGDMQN-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that features an indole moiety, a piperazine ring, and a cyclooctyl group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps. One common method includes the reaction of indole derivatives with piperazine and cyclooctyl groups under controlled conditions. For instance, the Fischer indole synthesis can be employed to construct the indole moiety . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve high yields .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclooctyl group, in particular, may enhance its binding affinity and specificity for certain targets compared to other indole derivatives .

Properties

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-cyclooctyl-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C23H30N4O3/c28-21(24-18-9-4-2-1-3-5-10-18)23(30)27-14-12-26(13-15-27)22(29)20-16-17-8-6-7-11-19(17)25-20/h6-8,11,16,18,25H,1-5,9-10,12-15H2,(H,24,28)

InChI Key

ARWZZROZFGDMQN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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